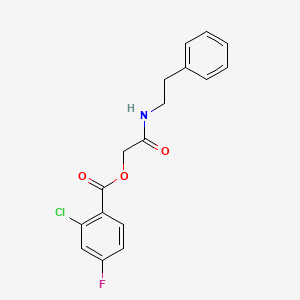

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

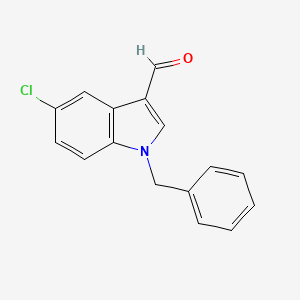

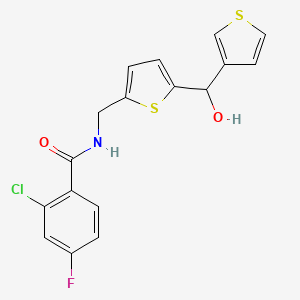

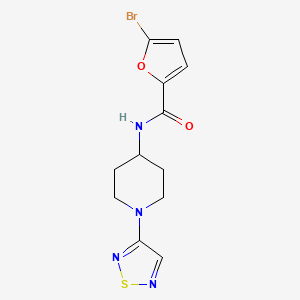

Molecular Structure Analysis

The molecular structure of “2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate” is complex. It contains a total of 39 bonds; 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 secondary amide .Scientific Research Applications

Synthesis and Cytotoxic Activity

One of the significant applications of compounds related to 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is in the field of medicinal chemistry, particularly in the synthesis of carboxamide derivatives with cytotoxic activity. These derivatives have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. For instance, a study by Deady et al. (2005) demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing remarkable potency in inhibiting cancer cell growth with IC50 values less than 10 nM (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Spectroscopic Characterization and NLO Properties

Another application is in the area of spectroscopic characterization and non-linear optical (NLO) properties analysis. Wazzan, Al-Qurashi, and Faidallah (2016) conducted a study on molecular structure, spectroscopic characterization, and NLO properties of certain derivatives, including computational studies using DFT and TD-DFT calculations (Wazzan, Al-Qurashi, & Faidallah, 2016).

Continuous-Flow Processes in Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives are used in developing efficient continuous-flow processes for the production of pharmaceutical intermediates. Guo, Yu, and Su (2020) described a method for the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate in continuous flow, highlighting the advantages of this method in terms of efficiency, safety, and environmental friendliness (Guo, Yu, & Su, 2020).

Fluorescent Probes for Viscosity and Gas Detection

The compound's derivatives are also utilized in developing fluorescent probes. For example, Wang et al. (2009) created viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives for potential use in viscosity detection (Wang, Shi, Jia, Chen, & Ma, 2009). Additionally, Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong (2015) developed fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels, showcasing their potential in biological and medical applications (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Safety and Hazards

While specific safety and hazard information for “2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate” is not available, similar compounds such as “Ethyl 2-oxo-2-(phenylamino)acetate” have hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-15-10-13(19)6-7-14(15)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWIEECMJMIFHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)

![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357002.png)

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)